methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group (-SO2NH-) linked to an ethyl chain bearing a pyrazole ring. The pyrazole is further substituted with a furan-3-yl moiety. Its synthesis likely involves coupling reactions, such as those seen in pyrazole-thiophene derivatives (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitutions) .
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(3-7-24-14)25(20,21)17-4-5-18-9-12(8-16-18)11-2-6-23-10-11/h2-3,6-10,17H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKNQBDHFDBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyrazole intermediates, which are then linked through a series of condensation and substitution reactions. The thiophene ring is introduced in the final steps through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key motifs: sulfonamide/thiophene esters, pyrazole derivatives, or furan-containing heterocycles. Below is an analysis based on the evidence:
Thiophene Carboxylate Derivatives
- Example 62 (): Methyl 4-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl...thiophene-2-carboxylate Structure: Shares a thiophene-2-carboxylate core but replaces the sulfamoyl group with a pyrazolopyrimidine system. Properties: Melting point = 227–230°C; mass = 560.2 (M+1). Synthesis: Uses Suzuki coupling with boronic acids and Pd catalysts, suggesting the target compound might require similar methods .
- Compounds 7a/7b (): 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives with thiophene-2-carboxylate groups Structure: Thiophene esters linked to pyrazoles but lack sulfamoyl and furan groups. Synthesis: Employ malononitrile/ethyl cyanoacetate and sulfur, indicating divergent synthetic routes compared to the target compound .
Sulfonamide/Sulfamoyl Analogs
- Sulfonylurea Herbicides () :
Metsulfuron-methyl, Ethametsulfuron-methyl- Structure : Benzoate esters with sulfonylurea (-SO2NCONH-) bridges instead of sulfamoyl (-SO2NH-) groups.
- Function : Herbicidal activity via acetolactate synthase inhibition. The target compound’s sulfamoyl group may confer similar bioactivity but with altered specificity due to pyrazole-furan substituents .
Pyrazole-Furan Hybrids
- Relevance: Highlights the stability and synthetic versatility of pyrazole heterocycles, which may apply to the target compound’s furan-pyrazole subunit .
Comparative Data Table
Key Findings and Implications
Structural Uniqueness : The target compound’s combination of sulfamoyl, pyrazole, and furan groups distinguishes it from simpler thiophene esters or sulfonylureas. Its bioactivity (if any) may arise from synergistic interactions between these groups.
Synthetic Challenges : The absence of direct synthetic protocols in the evidence suggests that multi-step reactions (e.g., coupling, sulfonylation) are required, akin to Example 62’s Pd-catalyzed steps .
Potential Applications: Agrochemicals: Sulfamoyl groups in herbicides (e.g., metsulfuron-methyl) imply possible pesticidal activity . Medicinal Chemistry: Pyrazole-furan systems are common in kinase inhibitors or anti-inflammatory agents, though specific data are lacking.
Biological Activity
Methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features a combination of furan , pyrazole , and thiophene rings, which are known to confer distinct biological properties. The IUPAC name is methyl 3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate, with the molecular formula .
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyrazole intermediates. These intermediates are linked through condensation and substitution reactions, culminating in the introduction of the thiophene ring via cyclization . The synthetic routes are crucial for optimizing yield and purity, often employing techniques such as chromatography for purification.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing furan and pyrazole moieties have shown effectiveness against various bacterial strains . The minimal inhibitory concentration (MIC) for some related compounds has been reported as low as 50 µg/mL, indicating strong antibacterial potential .
Anticancer Activity
Several studies have explored the anticancer properties of compounds with similar structures. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
The biological activity of this compound is believed to involve multiple mechanisms. These include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study on Antimicrobial Efficacy
A study published in 2022 evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among them, compounds with furan and thiophene rings displayed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance biological activity .
Anticancer Research
Another investigation focused on the anticancer effects of thiophene-based compounds. It was found that specific substitutions on the thiophene ring led to increased potency against cancer cell lines. The research highlighted the importance of structural diversity in developing effective anticancer agents .
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | Structure | Antimicrobial, Anticancer | MIC: 50 µg/mL |
| Methyl 3-(furan-2-yl)thiophene-2-carboxylate | Structure | Antimicrobial | IC50: Low µM |
| Methyl 3-(pyrazol-1-yl)thiophene-2-carboxylate | Structure | Anticancer | IC50: Low µM |
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?
Answer:
Structural characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to map hydrogen and carbon environments, particularly for the thiophene, pyrazole, and sulfamoyl groups. Chemical shifts for sulfonamide protons typically appear at 8–10 ppm .
- Infrared (IR) Spectroscopy: Identify key functional groups like sulfonamide (S=O stretching at 1150–1350 cm) and ester carbonyl (C=O at ~1700 cm) .
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles/planarity of the thiophene-pyrazole-furan system. Compare with structurally analogous compounds (e.g., piperazine-linked thiophenes) for validation .
Table 1: Representative spectral data for analogous compounds
| Functional Group | -NMR (ppm) | IR (cm) |
|---|---|---|
| Thiophene-SO-NH | 8.2–8.5 (s, 1H) | 1320 (S=O asym) |
| Pyrazole C-H | 6.8–7.2 (m, 2H) | 3100 (Ar C-H) |
Basic: What multi-step synthetic strategies are employed to prepare this compound?
Answer:
Synthesis typically involves:
Core Thiophene Formation: Cyclization of substituted acetylenes or via Gewald reaction to install the carboxylate group .
Sulfamoylation: React thiophene-3-sulfonyl chloride with 2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethylamine under basic conditions (e.g., triethylamine in DMF) .
Esterification: Protect the carboxylic acid as a methyl ester using methanol/H or diazomethane .
Critical Steps:
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
- Monitor reaction completion using TLC (R ~0.5 in 7:3 hexane:EtOAc) .
Advanced: How can reaction mechanisms be elucidated for sulfamoyl group modifications in this compound?
Answer:
Mechanistic studies require:
- Kinetic Analysis: Track substituent effects on sulfamoylation rates (e.g., electron-withdrawing groups on pyrazole accelerate reactivity) .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states for nucleophilic attack on the sulfonyl chloride .
- Isotopic Labeling: Introduce -labeled amines to trace bond formation via -NMR .
Example: Pyrazole’s N-ethyl group stabilizes intermediates through steric hindrance, reducing byproduct formation .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Functional Group Variations: Replace the furan-3-yl group with thiophene or phenyl analogs to assess potency in enzymatic assays (e.g., COX-2 inhibition) .
- Sulfamoyl Modifications: Introduce methyl or trifluoromethyl groups to enhance metabolic stability. Compare logP values (HPLC) to correlate hydrophobicity with membrane permeability .
Table 2: Bioactivity trends in analogs
| Substituent | IC (nM) | logP |
|---|---|---|
| Furan-3-yl | 120 ± 15 | 2.1 |
| Thiophen-2-yl | 85 ± 10 | 2.8 |
| 4-Fluorophenyl | 45 ± 5 | 3.2 |
Advanced: How can contradictory data in solvent-dependent reaction yields be resolved?
Answer:
Contradictions arise from solvent polarity and catalyst interactions:
- Case Study: Ethanol yields 60–70% product, while DMF increases to 85% due to improved sulfamoyl chloride solubility. However, DMF may induce ester hydrolysis, requiring pH control (pH 7–8) .
- Resolution: Use DOE (Design of Experiments) to optimize solvent/catalyst ratios. Validate with HPLC purity >98% .
Advanced: What computational approaches predict metabolic pathways or degradation products?
Answer:
- In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis or sulfamoyl oxidation) .
- Degradation Studies: Expose the compound to simulated gastric fluid (pH 2) and liver microsomes. Detect metabolites via LC-MS/MS .
Advanced: How does temperature affect the stability of the sulfamoyl-thiophene linkage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
